molecular formula C19H29NO5 B4076405 1-[3-(4-Ethylphenoxy)propyl]azepane;oxalic acid

1-[3-(4-Ethylphenoxy)propyl]azepane;oxalic acid

Cat. No.: B4076405
M. Wt: 351.4 g/mol
InChI Key: OVZTXMJGROSWJM-UHFFFAOYSA-N
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Description

1-[3-(4-Ethylphenoxy)propyl]azepane;oxalic acid is a compound that combines an azepane ring with a phenoxy group and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Ethylphenoxy)propyl]azepane typically involves the reaction of 4-ethylphenol with 3-chloropropylamine to form 1-[3-(4-ethylphenoxy)propyl]amine. This intermediate is then reacted with azepane under suitable conditions to yield the desired compound. The final step involves the formation of the oxalic acid salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Ethylphenoxy)propyl]azepane;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under suitable conditions.

    Reduction: The azepane ring can be reduced to form different derivatives.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of reduced azepane derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[3-(4-Ethylphenoxy)propyl]azepane;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Ethylphenoxy)propyl]azepane;oxalic acid involves its interaction with specific molecular targets. The phenoxy group can interact with aromatic receptors, while the azepane ring can interact with amine receptors. The oxalic acid moiety can form hydrogen bonds with various biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Allyl-2-methoxyphenoxy)propyl]azepane oxalate
  • 1-[3-(4-Methylphenoxy)propyl]azepane oxalate

Uniqueness

1-[3-(4-Ethylphenoxy)propyl]azepane;oxalic acid is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

IUPAC Name

1-[3-(4-ethylphenoxy)propyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.C2H2O4/c1-2-16-8-10-17(11-9-16)19-15-7-14-18-12-5-3-4-6-13-18;3-1(4)2(5)6/h8-11H,2-7,12-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZTXMJGROSWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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